molecular formula C9H12F3NO3 B15306695 2-(1-(2,2,2-Trifluoroacetyl)piperidin-4-yl)acetic acid

2-(1-(2,2,2-Trifluoroacetyl)piperidin-4-yl)acetic acid

Cat. No.: B15306695
M. Wt: 239.19 g/mol
InChI Key: PYIMXFYYVXSONZ-UHFFFAOYSA-N
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Description

2-(1-(2,2,2-Trifluoroacetyl)piperidin-4-yl)acetic acid is a compound that features a piperidine ring substituted with a trifluoroacetyl group and an acetic acid moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

The synthesis of 2-(1-(2,2,2-Trifluoroacetyl)piperidin-4-yl)acetic acid typically involves the reaction of piperidine derivatives with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

2-(1-(2,2,2-Trifluoroacetyl)piperidin-4-yl)acetic acid can undergo various chemical reactions:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-(1-(2,2,2-Trifluoroacetyl)piperidin-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-(2,2,2-Trifluoroacetyl)piperidin-4-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group enhances the compound’s ability to form hydrogen bonds and interact with active sites, leading to inhibition or modulation of biological pathways .

Comparison with Similar Compounds

Similar compounds to 2-(1-(2,2,2-Trifluoroacetyl)piperidin-4-yl)acetic acid include:

The uniqueness of this compound lies in its combination of the trifluoroacetyl group and the acetic acid moiety, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H12F3NO3

Molecular Weight

239.19 g/mol

IUPAC Name

2-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]acetic acid

InChI

InChI=1S/C9H12F3NO3/c10-9(11,12)8(16)13-3-1-6(2-4-13)5-7(14)15/h6H,1-5H2,(H,14,15)

InChI Key

PYIMXFYYVXSONZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC(=O)O)C(=O)C(F)(F)F

Origin of Product

United States

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